1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3 |
InChI Key |
OKXZZAJRJKHTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution
The core preparation involves halogenation of a suitable precursor such as 1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one or related phenylpropanol derivatives. The halogenation is typically achieved using chlorinating agents like thionyl chloride (sulfur oxychloride), sulfuryl chloride, or concentrated hydrochloric acid under catalytic conditions.
A representative procedure adapted from related chloropropanone syntheses is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-phenylpropanol derivative + Pyridine catalyst + Thionyl chloride (SOCl₂) | Chlorine substitution reaction at 50–90 °C with dropwise addition of SOCl₂ under stirring. Pyridine acts as a catalyst to facilitate substitution and can be recovered as hydrochloride salt. |
| 2 | Cooling to 25 °C for crystallization | Crude product is cooled to induce crystallization. |
| 3 | Neutralization with alkali solution (e.g., 15% NaOH) | The supernatant liquid is neutralized to pH 7–7.5 to separate oil layer containing the product. |
| 4 | Vacuum distillation under reduced pressure (~ -0.098 MPa) | Collection of the fraction boiling at 97–98 °C to isolate the pure chloropropanone product. |
This method yields high purity (>99.8%) and high conversion rates (~95%) with minimal residual starting material (0.02%) as demonstrated in analogous chloropropane derivatives.
Specific Considerations for the Trifluoromethoxy Substituent
The trifluoromethoxy group (-OCF₃) is electron-withdrawing and sterically bulky, influencing reactivity. Its introduction is typically performed on the aromatic ring prior to chlorination of the side chain. The trifluoromethoxy group enhances lipophilicity and stability of the molecule, requiring careful control of reaction parameters to avoid side reactions.
Solvents and Catalysts
- Common solvents: acetone, ethanol, or other polar aprotic solvents.
- Catalysts: pyridine is widely used for chlorination reactions with thionyl chloride; zinc chloride or iron(III) chloride may be used when hydrochloric acid is the chlorinating agent.
- Bases such as potassium carbonate are employed in nucleophilic substitution steps to maintain reaction pH and promote substitution.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Chlorinating agent | Thionyl chloride (SOCl₂), sulfuryl chloride, or HCl | SOCl₂ preferred for high conversion and catalyst recyclability |
| Catalyst | Pyridine (4–6% molar ratio to substrate) | Recyclable as pyridinium hydrochloride |
| Reaction temperature | 50–90 °C | Controlled to optimize substitution and minimize by-products |
| Reaction time | ~30 minutes after chlorinating agent addition | Ensures completion of substitution |
| Neutralization agent | 15% NaOH aqueous solution | Adjust pH to 7–7.5 for phase separation |
| Vacuum distillation pressure | ~ -0.098 MPa | Reduces boiling point for product isolation |
| Distillation temperature | 97–98 °C | Fraction collected corresponds to pure product |
| Product purity | >99.8% | Verified by chromatographic and spectroscopic methods |
| Yield | ~95% | High efficiency synthesis |
Purification Techniques
Purification is crucial to obtain analytically pure 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one. Techniques include:
- Crystallization from cooled reaction mixtures.
- Neutralization and phase separation to remove acidic and aqueous impurities.
- Multiple washes of the organic phase with water or alkali solutions.
- Vacuum distillation to separate the product from residual solvents and side products.
Chromatographic methods such as column chromatography may be applied for further purification if necessary, especially when preparing material for sensitive applications like pharmaceutical research.
Summary of Research Findings
- The chlorination of phenylpropanol derivatives using thionyl chloride and pyridine catalyst is a well-established, efficient method for preparing chloropropanones with high purity and yield.
- The trifluoromethoxy substituent requires pre-installation on the aromatic ring due to its electronic effects.
- Reaction parameters such as temperature, catalyst loading, and chlorinating agent stoichiometry critically influence the conversion rate and product purity.
- The use of recyclable catalysts like pyridine hydrochloride reduces costs and environmental impact.
- Vacuum distillation under reduced pressure is effective for isolating the target compound without thermal degradation.
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)
- Molecular formula : C₁₁H₁₀ClF₃O₂S
- Substituents : Methylthio (-SMe) at position 2, trifluoromethoxy (-OCF₃) at position 3.
- Key differences : The methylthio group enhances lipophilicity and may alter metabolic stability compared to the chloro analog. This compound is also a pharmaceutical intermediate but has distinct reactivity due to sulfur’s nucleophilic character .
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806461-83-5)
Table 1: Structural Comparison of Positional Isomers
| Compound | Substituent Positions (Phenyl Ring) | Key Functional Groups |
|---|---|---|
| Target compound | 2-Cl, 3-OCF₃ | Cl, OCF₃ |
| CAS 1806708-09-7 | 2-SMe, 3-OCF₃ | SMe, OCF₃ |
| CAS 1806461-83-5 | 3-SMe, 2-OCF₃ | SMe, OCF₃ |
Functional Group Variants
Hydrazinylidene Derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one)
- Structure : Propan-2-one substituted with a hydrazinylidene group (-N=N-) and aryl substituents.
- Key differences : The hydrazinylidene moiety introduces hydrogen-bonding capabilities (N–H⋯O interactions), enabling supramolecular aggregation . These compounds are intermediates for pyrazoles and heterocycles, unlike the target compound’s role as a direct API precursor .
Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one)
- Structure : α,β-unsaturated ketone with aryl substituents.
- Key differences: The conjugated enone system in chalcones enables UV absorption and radical scavenging activity, whereas the target compound’s saturated ketone backbone lacks such conjugation .
Table 2: Functional Group Impact on Reactivity
| Compound Type | Functional Groups | Key Reactivity/Applications |
|---|---|---|
| Target compound | Cl, OCF₃, propan-2-one | Pharmaceutical intermediate (API synthesis) |
| Hydrazinylidene derivatives | Hydrazinylidene, aryl groups | Heterocycle synthesis, hydrogen bonding |
| Chalcones | α,β-unsaturated ketone | Antioxidant studies, UV applications |
Physical and Spectral Properties
- Boiling Points : The target compound’s predicted boiling point (~300°C) is higher than chalcone derivatives (e.g., ~250°C for 1-(4-chlorophenyl)propan-1-one) due to stronger intermolecular forces from halogenated substituents .
- Hydrogen Bonding : Hydrazinylidene derivatives exhibit N–H⋯O interactions, forming crystalline chains, whereas the target compound’s halogenated phenyl group likely relies on van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
